molecular formula C15H18ClN B1454974 4-(2-Phenylpropan-2-yl)aniline hydrochloride CAS No. 1416354-38-5

4-(2-Phenylpropan-2-yl)aniline hydrochloride

Cat. No. B1454974
M. Wt: 247.76 g/mol
InChI Key: YBRQYYRQXOERRQ-UHFFFAOYSA-N
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Description

4-(2-Phenylpropan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C15H18ClN . It is also known by its IUPAC name, 4-(1-methyl-1-phenyl-ethyl)aniline hydrochloride .


Molecular Structure Analysis

The InChI code for 4-(2-Phenylpropan-2-yl)aniline hydrochloride is 1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H . This indicates that the molecule consists of a phenyl group attached to a propan-2-yl group, which is further connected to an aniline group. The hydrochloride indicates the presence of a chloride ion, which forms an ionic bond with the protonated amine group .


Physical And Chemical Properties Analysis

4-(2-Phenylpropan-2-yl)aniline hydrochloride is a solid at room temperature . It has a molecular weight of 247.77 . The compound should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

Summary of the Application

“4-(2-Phenylpropan-2-yl)aniline hydrochloride” is a compound that has been used in the synthesis of pharmaceuticals . Specifically, it has been used in the synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties .

Results or Outcomes

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have shown to have neuroprotective effects, reducing oxidative stress and stabilizing mitochondrial membranes .

Use in Organic Synthesis

Summary of the Application

“4-(2-Phenylpropan-2-yl)aniline hydrochloride” can also be used in the field of organic synthesis . It has been used in the synthesis of disubstituted 1-phenylpropan-2-amines .

Results or Outcomes

Safety And Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(2-phenylpropan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRQYYRQXOERRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylpropan-2-yl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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